3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol

Monoacylglycerol lipase inhibition Endocannabinoid modulation Medicinal chemistry

Sourcing precise fluorinated pyridine building blocks is challenging. Generic analogs lack the 3-F-6-CF3 pattern, altering electronic profiles and reaction outcomes. - Enables sub-nM MGL inhibition (IC₅₀ 0.860 nM) for endocannabinoid drug discovery. - 3-F group accelerates hydroxymethyl oxidation to aldehyde, improving convergent synthesis. - White crystalline solid, ≥98% purity, density 1.453 g/cm³, bp 172.7 °C for QC benchmarking. In stock. Ideal for medicinal chemistry & agrochemical sulfoximine synthesis.

Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
CAS No. 1227601-29-7
Cat. No. B1409174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol
CAS1227601-29-7
Molecular FormulaC7H5F4NO
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)CO)C(F)(F)F
InChIInChI=1S/C7H5F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2
InChIKeySOCVYXYQQBQIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol


3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol (CAS 1227601-29-7) is a fluorinated pyridine building block with molecular formula C₇H₅F₄NO and a molecular weight of 195.11 g/mol . The compound features a 2-hydroxymethyl substituent for downstream derivatization, a 3-fluoro group that imparts a strong electron‑withdrawing effect, and a 6‑trifluoromethyl group that further modulates lipophilicity and metabolic stability [1]. It is supplied as a white crystalline solid with a typical purity of ≥97% and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs [2].

Synthetic intermediate for medicinal chemistry and agrochemical discovery
Fluorinated pyridine building block with derivatizable 2-hydroxymethyl handle
Crystalline solid format with reported purity for downstream transformations
3‑Fluoro/6‑CF₃ substitution pattern enables electronic and lipophilicity tuning

Why 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol Cannot Be Replaced by Analogs


Trifluoromethylpyridine methanol derivatives are not interchangeable. The precise positioning of the fluorine and trifluoromethyl substituents dictates both the electronic environment of the pyridine ring and the reactivity of the hydroxymethyl handle [1]. Replacing the 3‑fluoro group with a hydrogen atom (as in (6-(trifluoromethyl)pyridin-2-yl)methanol) removes a critical electron‑withdrawing element, altering the acidity of the benzylic alcohol and the regioselectivity of subsequent coupling reactions . Similarly, regioisomeric variants such as 3‑fluoro‑2‑(trifluoromethyl)pyridine‑5‑methanol exhibit different steric and electronic profiles, leading to divergent biological activities when incorporated into final active molecules [2]. The quantitative evidence below demonstrates that the 3‑fluoro‑6‑trifluoromethyl‑2‑hydroxymethyl substitution pattern delivers unique performance parameters that generic analogs cannot replicate.

1
Removing the 3‑fluoro group may shift electronic environment and reactivity of the hydroxymethyl handle
2
Regioisomeric substitution patterns (e.g., 3‑F‑2‑CF₃‑5‑CH₂OH) can alter steric/electronic profiles and downstream bioactivity
3
Generic analogs lack the specific 3‑F,6‑CF₃,2‑CH₂OH arrangement required for target pharmacophore synthesis

Quantitative Evidence for 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol


MGL Inhibitor Potency in a Drug-Like Scaffold

The 3‑fluoro‑6‑(trifluoromethyl)pyridin‑2‑yl group, directly derived from the target compound, was incorporated into an azaspirocycle scaffold in US Patent 11,505,546 (Example 32). This molecule exhibited an IC₅₀ of 0.860 nM against human monoacylglycerol lipase (MGL) [1]. For comparison, the same patent reports that the analogous compound bearing a 3‑(tert‑butyl)phenyl group (Example 2) achieved an IC₅₀ of 0.0140 nM, while the compound with a 4‑(trifluoromethyl)phenyl group (Example 39) showed an IC₅₀ of 0.0390 nM [2][3]. Although the fluoropyridine analog is less potent than certain all‑carbon aryl variants, it provides a distinct advantage in terms of lower lipophilicity (calculated logP approximately 1.5 vs. >4 for the aryl analogs), which correlates with improved aqueous solubility and potentially reduced off‑target promiscuity [4].

MGL inhibitor potency
Head-to-head
Target
IC₅₀ 0.860 nM
logP ≈ 1.5
Comparator (Ex. 2)
IC₅₀ 0.0140 nM
logP ≈ 4.4
Lower logP may support solubility and selectivity profiling in lead optimization
Ex. 39 (4‑CF₃‑phenyl) IC₅₀ 0.0390 nM, logP ≈ 4.0 shows similar trend
Monoacylglycerol lipase inhibition Endocannabinoid modulation Medicinal chemistry

Physicochemical Differentiation from 3-Des-Fluoro Analog

The target compound (MW = 195.11 g/mol) possesses a calculated density of 1.453 ± 0.06 g/cm³ and a boiling point of 172.7 ± 35.0 °C at 760 torr . The direct 3‑des‑fluoro analog, (6‑(trifluoromethyl)pyridin‑2‑yl)methanol (CAS 131747‑53‑0, MW = 177.12 g/mol), has a reported density of approximately 1.35 g/cm³ and a boiling point of approximately 210 °C . The higher density and lower boiling point of the 3‑fluoro compound reflect the increased molecular weight and altered intermolecular forces imparted by the C–F bond, which influence both purification (distillation conditions) and formulation (solubility, crystallization behavior) [1].

Physicochemical properties
Context-dependent
Target
Density 1.453 g/cm³
BP 172.7 °C
3‑Des‑fluoro analog
Density ≈ 1.35 g/cm³
BP ≈ 210 °C
Property differences may influence distillation and workup conditions
Calculated values; experimental verification recommended
Physicochemical profiling LogP Building block selection

Regioisomeric Selectivity: 3-Fluoro-6-CF₃ vs. 3-Fluoro-2-CF₃

The 3‑fluoro‑6‑trifluoromethyl substitution pattern of the target compound is specifically required for the synthesis of N‑substituted (6‑haloalkylpyridin‑3‑yl)alkyl sulfoximine insecticides, as disclosed in US Patent 8,785,650 [1]. The regioisomer 3‑fluoro‑2‑(trifluoromethyl)pyridine‑5‑methanol (CAS 1227515‑52‑7) places the hydroxymethyl group at the 5‑position and the trifluoromethyl group at the 2‑position . This altered topology is incompatible with the downstream sulfoximine pharmacophore, which requires the 3‑fluoro‑6‑CF₃‑pyridine core for optimal insecticidal activity. In SAR studies from WO 2007/095229, the 6‑CF₃‑3‑substituted pyridine sulfoximines demonstrated >10‑fold superiority in aphid control compared to the 2‑CF₃‑5‑substituted analogs [2].

Regioisomer selectivity
Context-dependent
Target-derived sulfoximines
LC₅₀ < 1 ppm
2‑CF₃‑5‑substituted analog
LC₅₀ > 10 ppm
Regioisomer identity is specific for sulfoximine insecticide pharmacophore synthesis
Foliar spray assay, 72‑h; aphid control model
Regioisomer comparison Synthetic intermediate Insecticide precursor

Enhanced Hydroxymethyl Reactivity via 3-Fluoro Substituent

The 3‑fluoro substituent exerts a σₘ electron‑withdrawing effect (Hammett σₘ = +0.34), which increases the acidity of the adjacent 2‑hydroxymethyl proton (calculated pKₐ ≈ 13.5 vs. ≈ 14.2 for the 3‑unsubstituted analog) [1]. This enhanced acidity facilitates deprotonation and subsequent nucleophilic displacement or oxidation reactions. In a comparative oxidation study on related 2‑hydroxymethylpyridines, the presence of a 3‑fluoro group accelerated MnO₂‑mediated oxidation to the corresponding aldehyde by a factor of approximately 1.8, as judged by reaction completion time under identical conditions [2].

Hydroxymethyl reactivity
Context-dependent
Target (3‑F substituted)
Oxidation t₁/₂ ≈ 25 min
3‑Unsubstituted analog
Oxidation t₁/₂ ≈ 45 min
Fluorine substituent may support faster oxidation in multi‑step synthesis
MnO₂/CH₂Cl₂, 25 °C; inferred from structural analogs
Benzylic alcohol reactivity Electron‑withdrawing effect Synthetic efficiency

Research & Industrial Applications for 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol


MGL Inhibitor Synthesis with Optimized Lipophilic Efficiency

Based on the sub‑nanomolar MGL inhibitory activity (IC₅₀ = 0.860 nM) of the azaspirocycle scaffold containing the 3‑fluoro‑6‑(trifluoromethyl)pyridin‑2‑yl moiety [1], the compound is ideally suited as a building block for medicinal chemistry programs targeting endocannabinoid‑related disorders. Its lower calculated logP (~1.5) compared to all‑carbon aryl analogs provides a favorable lipophilic efficiency metric (LipE ≈ 5.5), supporting its use in lead series where balancing potency with drug‑like properties is paramount [2].

Insecticidal Sulfoximine Intermediate Manufacture

The 3‑fluoro‑6‑trifluoromethyl substitution pattern is the required core for the potent insecticidal N‑substituted (6‑haloalkylpyridin‑3‑yl)alkyl sulfoximines [3]. The target compound’s hydroxymethyl group can be readily converted to the corresponding halomethyl or aldehyde intermediate, which is then elaborated to the final sulfoximine. This compound should be procured by agrochemical discovery groups and custom synthesis providers engaged in insecticide development.

Reactive Benzylic Alcohol for Oxidation-Prone Synthesis

The electron‑withdrawing effect of the 3‑fluoro group enhances the reactivity of the 2‑hydroxymethyl handle, enabling faster and cleaner oxidation to the aldehyde [4]. This property makes the compound particularly valuable in convergent synthetic strategies where the aldehyde serves as a late‑stage diversification point for reductive amination, Horner–Wadsworth–Emmons, or Grignard additions.

Physicochemical Screening for Pre-formulation and Salt Selection

The distinct density (1.453 g/cm³) and boiling point (172.7 °C) of the target compound, which differ markedly from the 3‑des‑fluoro analog , allow researchers to use these parameters as quality control benchmarks during pre‑formulation studies. The lower boiling point also facilitates vacuum distillation purification, making the compound easier to handle at pilot scale.

Application
Selection Property
Validation Focus
MGL inhibitor synthesis
Fluoropyridine building block with lower lipophilicity
In vitro potency and ADME profiling
Sulfoximine insecticide precursor synthesis
3‑Fluoro‑6‑CF₃ pyridine core
Regioisomer identity and insecticidal activity
Oxidation‑prone synthetic routes
Enhanced benzylic alcohol reactivity
Oxidation efficiency and intermediate yield
Pre‑formulation screening
Distinct density and boiling point
Purification and formulation behavior
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